
PHGDH-inactive
Overview
Description
PHGDH-inactive (CAS: 1914971-16-6, molecular weight: 327.45 g/mol) is a structurally optimized compound designed as a negative control in studies targeting 3-phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the serine biosynthesis pathway. PHGDH catalyzes the oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, a rate-limiting step in serine synthesis. PHGDH is overexpressed in multiple cancers, making it a therapeutic target .
Its role is critical in distinguishing on-target effects from off-target pharmacological artifacts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PHGDH-inactive involves the identification and modification of natural products or synthetic compounds that can inhibit PHGDH. For example, oridonin, a natural product, was identified as a PHGDH inhibitor. The crystal structure of PHGDH in complex with oridonin revealed a new allosteric site, which can be targeted for inhibition .
Industrial Production Methods: Industrial production of this compound compounds typically involves large-scale synthesis and purification processes. These processes are designed to ensure the high purity and activity of the inhibitor. The specific methods used can vary depending on the chemical structure of the inhibitor and the desired yield .
Chemical Reactions Analysis
Types of Reactions: PHGDH-inactive compounds primarily undergo binding reactions with the PHGDH enzyme. These reactions can involve covalent or non-covalent interactions, depending on the specific inhibitor. Common reactions include the formation of hydrogen bonds, hydrophobic interactions, and covalent modifications of the enzyme’s active site .
Common Reagents and Conditions: Common reagents used in the synthesis and testing of this compound compounds include 3-phosphoglycerate, NAD+, and various buffer solutions. Reaction conditions typically involve maintaining a specific pH and temperature to ensure optimal enzyme activity and inhibitor binding .
Major Products Formed: The major product formed from the interaction of this compound compounds with the PHGDH enzyme is the inhibited enzyme complex. This complex prevents the enzyme from catalyzing the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby reducing serine biosynthesis .
Scientific Research Applications
Scientific Research Applications
The applications of PHGDH-inactive can be categorized into several key areas:
Control in Pharmacological Studies
This compound serves as a critical control in experiments designed to evaluate the efficacy of active PHGDH inhibitors. For instance, studies have demonstrated that while active inhibitors significantly reduce intracellular serine levels and inhibit cancer cell growth, this compound compounds do not exhibit these effects, confirming the specificity of active compounds .
Understanding Metabolic Pathways
Research utilizing this compound has contributed to a deeper understanding of metabolic pathways involving serine and one-carbon metabolism. For example, studies have shown that while active PHGDH inhibitors lead to a waste of one-carbon units derived from both endogenous and exogenous serine, the inactive compound does not affect these metabolic processes . This distinction is crucial for elucidating the role of serine in nucleotide synthesis and overall cellular metabolism.
Cancer Research
In cancer biology, this compound is used to explore the role of serine synthesis in tumor growth. It has been observed that cancer cell lines dependent on PHGDH for growth exhibit reduced proliferation when treated with active inhibitors but not with this compound . This highlights the potential for targeting serine synthesis pathways in therapeutic strategies against cancers characterized by high PHGDH expression.
Case Studies
Several case studies illustrate the applications and significance of this compound:
Mechanism of Action
The mechanism of action of PHGDH-inactive compounds involves the inhibition of the PHGDH enzyme. This inhibition can occur through various mechanisms, including the binding of the inhibitor to the enzyme’s active site or allosteric sites. The binding of the inhibitor prevents the enzyme from catalyzing the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby reducing serine biosynthesis .
Molecular targets of this compound compounds include the active site residues of the PHGDH enzyme, such as cysteine and arginine residues. These residues are crucial for the enzyme’s catalytic activity and substrate binding .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key PHGDH-Targeting Compounds
Structural Insights
- This compound : Shares the piperazine-1-carbothioamide scaffold with NCT-502/NCT-503 but lacks the trifluoromethyl and pyridine modifications critical for PHGDH binding . Structural rigidity and solubility enhancements make it suitable for long-term in vivo studies .
- NCT-502/NCT-503 : Derivatives of the original PHGDH-Hit (IC50 = 15.3 µM), with NCT-503 showing improved potency (IC50 = 1.2 µM) and solubility due to para-trifluoromethyl and nitrogen incorporation in the aromatic ring .
- CBR5884 : Features an α-ketothioamide group that disrupts PHGDH’s tetrameric structure, a mechanism distinct from the competitive inhibition of NCT compounds .
Functional Differences in Cellular and In Vivo Models
Selectivity and Off-Target Profiles
Utility of this compound
- Critical Control : Confirms that reduced serine levels and anti-proliferative effects in NCT-treated models are PHGDH-specific .
- ADME Optimization : Despite inactivity, its pharmacokinetic properties (e.g., solubility) mirror active analogs, enabling matched vehicle controls in vivo .
Limitations of Active Inhibitors
- NCT-502 : Moderate potency (IC50 = 3.7 µM) limits use in low-PHGDH-expression models.
- CBR5884 : Requires structural stabilization to prevent off-target thioamide reactivity .
Biological Activity
Phosphoglycerate dehydrogenase (PHGDH) plays a crucial role in the serine biosynthesis pathway, which is essential for various cellular functions, including nucleotide synthesis and cellular metabolism. The study of PHGDH inhibitors, particularly those classified as "inactive," provides insights into the biological mechanisms underlying serine synthesis and its implications in cancer biology. This article delves into the biological activity of PHGDH-inactive compounds, summarizing key research findings, case studies, and data tables.
Overview of PHGDH and Its Inhibitors
PHGDH catalyzes the conversion of 3-phosphoglycerate to 3-phosphoserine, a precursor to serine. Inhibition of PHGDH has been linked to reduced serine levels, impacting cell proliferation and metabolic pathways. Inactive compounds serve as controls in experimental setups to differentiate between specific inhibition effects and general metabolic alterations.
Research indicates that while active PHGDH inhibitors significantly reduce serine production, inactive compounds do not exhibit this effect. For instance, a study demonstrated that both active and inactive compounds inhibited oxygen consumption in cancer cells, suggesting a potential impact on mitochondrial function without directly affecting serine synthesis pathways .
Key Findings:
- Serine Production: Active inhibitors substantially decrease glucose-derived serine levels, while inactive compounds do not affect serine synthesis significantly .
- Cellular Metabolism: Both active and inactive compounds can inhibit mitochondrial respiration, indicating that their effects on cellular metabolism may not solely depend on their action on PHGDH .
Case Studies
Case Study 1: MDA-MB-231 Cell Line
In an experiment using the MDA-MB-231 breast cancer cell line, treatment with an active PHGDH inhibitor led to a notable decrease in intracellular serine levels. Conversely, treatment with an inactive compound did not alter serine concentrations significantly, supporting the specificity of active inhibitors .
Case Study 2: PHGDH Knockdown Studies
In studies where PHGDH was knocked down in breast cancer cell lines such as MDA-MB-468, re-expression of wild-type PHGDH restored 2-hydroxyglutarate (2HG) levels but did not occur with a catalytically inactive mutant. This highlights the necessity of PHGDH's enzymatic activity for maintaining specific metabolite levels .
Table 1: Effects of Active vs. Inactive Compounds on Serine Levels
Compound Type | Intracellular Serine Level (µM) | Oxygen Consumption (nmol O2/min) |
---|---|---|
Active Inhibitor | Decreased significantly | Decreased |
Inactive Compound | No significant change | Decreased |
Table 2: Impact on Metabolite Levels Post-Treatment
Treatment Type | 3-Phosphoserine (µM) | 2HG (µM) |
---|---|---|
Active Inhibitor | Significantly decreased | Increased |
Inactive Compound | No change | No change |
Q & A
Basic Research Questions
Q. What is the primary role of PHGDH-inactive in experimental studies targeting the serine synthesis pathway?
this compound is a structurally related but enzymatically inactive compound used as a negative control to validate the specificity of PHGDH inhibitors (e.g., NCT-503). It lacks inhibitory activity (IC₅₀ >57 μM) and ensures observed effects in assays are due to active compounds, not experimental artifacts .
Methodological Insight: In enzyme kinetics experiments, this compound should be tested at concentrations matching active inhibitors. Use assays measuring NAD⁺/NADH turnover or 3-phosphoglycerate (3-PG) conversion to confirm inactivity .
Q. How is this compound validated for use in enzyme inhibition studies?
Validation involves:
- Kinetic assays : Demonstrating no competitive/non-competitive inhibition against PHGDH substrates (3-PG, NAD⁺) .
- Thermal shift assays : Showing no destabilization of PHGDH structure, unlike active inhibitors that alter melting temperatures .
- In vivo pharmacokinetics : Confirming solubility and stability profiles to rule out off-target effects in animal models .
Advanced Research Questions
Q. How to design experiments to differentiate this compound from active inhibitors in complex metabolic studies?
- Dose-response curves : Compare this compound with active inhibitors across a range of concentrations (e.g., 1–100 μM) to exclude partial inhibition .
- Metabolomic profiling : Measure serine, glycine, and folate levels in cell lines treated with this compound vs. active inhibitors to confirm no disruption of one-carbon metabolism .
- Genetic controls : Combine PHGDH knockdown/knockout models with this compound treatment to isolate inhibitor-specific effects .
Q. How to address contradictory data where this compound exhibits unexpected activity?
Contradictions may arise from:
- Compound degradation : Validate purity via HPLC/MS and repeat assays with fresh batches .
- Off-target interactions : Use proteome-wide binding assays (e.g., CETSA) to rule out non-PHGDH targets .
- Cell-line specificity : Test across multiple models (e.g., cancer vs. normal cells) to identify context-dependent artifacts .
Q. What methodologies ensure reproducibility when using this compound in vivo?
- Pharmacokinetic standardization : Monitor plasma half-life and tissue distribution to ensure consistent exposure levels .
- Negative control cohorts : Include this compound-treated animals in all experimental arms to control for solvent effects or immune responses .
- Blinded analysis : Mask treatment groups during data collection to reduce bias in interpreting phenotypic outcomes .
Q. How to integrate this compound findings with broader studies on metabolic pathway crosstalk?
- Multi-omics integration : Pair this compound data with transcriptomic (RNA-seq) and fluxomic (¹³C-glucose tracing) datasets to map serine synthesis dependencies .
- Cross-model validation : Compare results from this compound experiments with PHGDH CRISPR-Cas9 models to identify compensatory pathways .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing this compound control data?
- Two-way ANOVA : Use to compare treatment effects (active inhibitor vs. This compound) across multiple conditions (e.g., varying nutrient availability) .
- Dose-response modeling : Fit curves (e.g., log-inhibitor vs. response) to calculate IC₅₀ values and confirm this compound’s inactivity .
- Outlier detection : Apply Grubbs’ test to exclude technical anomalies in high-throughput screens .
Q. How to resolve discrepancies between in vitro and in vivo results involving this compound?
- Microenvironmental factors : Test this compound under hypoxia or low-serine conditions to mimic in vivo stresses .
- Metabolite supplementation : Add exogenous serine or glycine to in vitro assays to determine if this compound effects are nutrient-contextual .
Q. Literature & Resource Guidance
Q. How to efficiently locate peer-reviewed studies using this compound?
- Google Scholar filters : Use
intitle:"this compound" OR "NCT-503 control"
and limit results to biochemistry/metabolism journals . - Patent databases : Search
ininventor:"PHGDH"
on Google Scholar to identify technical applications of inactive analogs .
Q. What criteria should be used to evaluate the reliability of this compound data in published studies?
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-pyridin-4-ylpiperazine-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-13-11-14(2)19-16(12-13)20-17(23)22-9-7-21(8-10-22)15-3-5-18-6-4-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLPIAAGIQAGRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=CC=NC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.